molecular formula C13H18N2 B8217196 (4S)-1-benzyl-1,7-diazaspiro[3.4]octane

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane

Cat. No.: B8217196
M. Wt: 202.30 g/mol
InChI Key: HVFOGWYVURWQFX-ZDUSSCGKSA-N
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Description

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane is a chiral, spirocyclic diaza compound that serves as an advanced, three-dimensional building block in pharmaceutical research and drug discovery. The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities . Its high fraction of sp3-hybridized carbon atoms (Fsp3) aligns with the "escape the flatland" concept, aiming to develop more sophisticated and drug-like molecules . This specific scaffold has been utilized in the development of potent sigma-1 receptor (σ1R) antagonists, which have been shown to significantly enhance the antinociceptive effect of morphine and can rescue morphine-induced analgesic tolerance . Beyond pain management research, derivatives of this spirocyclic motif have demonstrated relevance in other therapeutic areas, including as inhibitors for oncology targets and as potent antitubercular agents . The stereochemistry introduced by the (4S) configuration is critical for its application in the design of chiral ligands and active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-1-benzyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13/h1-5,14H,6-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOGWYVURWQFX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]12CCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Spirocyclic Systems in Chemical Research and Drug Discovery

Spirocyclic systems, which are characterized by two rings connected through a single common atom, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery. nih.govresearchgate.net Their growing popularity stems from the distinct structural and physicochemical properties they impart to molecules.

One of the most significant advantages of incorporating a spirocyclic motif is the introduction of a three-dimensional (3D) topology. nih.govchemicalbook.com Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and effective interactions with the complex 3D binding sites of biological targets like proteins and enzymes. nih.gov This enhanced shape complementarity can result in improved potency and selectivity of drug candidates. mdpi.comresearchgate.net

Furthermore, the inherent rigidity of spirocyclic frameworks is a key feature. By locking the conformation of a molecule, spirocycles can reduce the entropic penalty upon binding to a target, which can contribute to a more favorable binding affinity. This conformational restriction also provides a more predictable orientation of substituents, aiding in rational drug design.

The introduction of spirocyclic scaffolds can also positively modulate the physicochemical properties of a compound. Shifting from planar, sp²-rich structures to more saturated, sp³-rich spirocyclic systems generally correlates with improved drug-like properties. chemicalbook.com These improvements can include enhanced aqueous solubility, decreased lipophilicity, and better metabolic stability, all of which are critical for the successful development of a clinical candidate. chemicalbook.com The increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds is a widely recognized indicator of developmental success in the pharmaceutical industry. chemicalbook.commdpi.com

Table 1: Key Advantages of Spirocyclic Scaffolds in Drug Discovery

Feature Description Impact on Drug Discovery
Three-Dimensionality Two rings fused at a single atom create a non-planar structure. Allows for better shape complementarity with biological targets, potentially increasing potency and selectivity. nih.gov
Conformational Rigidity The spirocyclic core restricts the number of possible conformations. Reduces the entropic penalty of binding, potentially improving binding affinity and allowing for more predictable substituent orientation.
Improved Physicochemical Properties Increased sp³ character (Fsp³) compared to flat aromatic systems. Can lead to higher solubility, lower lipophilicity, and improved metabolic stability. chemicalbook.com

| Novelty | Provides access to novel chemical space. | Offers opportunities to develop new intellectual property and overcome challenges associated with existing scaffolds. |

Overview of Diazaspiro 3.4 Octane Scaffolds in Modern Chemistry

Within the broader class of spirocycles, diazaspiroalkanes, and specifically the diazaspiro[3.4]octane scaffold, have emerged as privileged structures in modern chemistry. This framework consists of an azetidine (B1206935) ring (a four-membered nitrogen-containing heterocycle) fused to a pyrrolidine (B122466) ring (a five-membered nitrogen-containing heterocycle) at a common carbon atom.

The diazaspiro[3.4]octane core is considered a high-Fsp³ scaffold, making it an attractive building block for creating molecules with favorable pharmacological properties. Its saturated, three-dimensional nature provides a rigid framework for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. nih.gov

In recent years, the 2,6-diazaspiro[3.4]octane motif has been incorporated into a variety of biologically active compounds. For instance, derivatives of this scaffold have shown potent antitubercular activity, with some compounds exhibiting minimal inhibitory concentrations against Mycobacterium tuberculosis in the low nanomolar range. Furthermore, a novel diazaspiro[3.4]octane chemical series was identified through a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. These compounds displayed activity against multiple stages of the parasite's lifecycle, highlighting the potential of this scaffold in developing new antimalarial agents. The versatility of the diazaspiro[3.4]octane framework is further demonstrated by its presence in compounds targeting a range of other biological targets, including hepatitis B capsid protein inhibitors and dopamine (B1211576) D₃ receptor antagonists.

The synthesis of diazaspiro[3.4]octane derivatives has also been an area of active research, with methods such as [3+2] cycloadditions being developed to provide efficient access to these valuable building blocks. The ability to synthesize these scaffolds in a scalable manner is crucial for their application in drug discovery programs.

Stereochemical and Structural Characteristics of the 4s 1 Benzyl 1,7 Diazaspiro 3.4 Octane Motif

Retrosynthetic Analysis of the 1,7-Diazaspiro[3.4]octane Core

A retrosynthetic analysis of the 1,7-diazaspiro[3.4]octane core reveals several strategic disconnections to simplify the target molecule into more readily available starting materials. The key challenge in the synthesis of this spirocyclic system is the construction of the quaternary spirocenter and the stereoselective formation of the chiral centers.

One common approach involves the disconnection of the azetidine and pyrrolidine rings. This leads to precursors that can be coupled through intramolecular cyclization reactions. For instance, the pyrrolidine ring can be formed via an intramolecular nucleophilic substitution, while the azetidine ring can be constructed through a separate cyclization event. The choice of protecting groups for the nitrogen atoms is crucial to control the regioselectivity of these cyclizations.

Another strategy focuses on the formation of the spirocyclic core in a more convergent manner. This might involve a key step that simultaneously forms the spirocenter and one of the heterocyclic rings. Reactions such as dearomatizing intramolecular diaminations of phenols have been employed for the synthesis of spirocyclic 1,2-diamines, which could serve as precursors to the diazaspiro[3.4]octane system. nih.govresearchgate.net The stereocontrol in these reactions is a critical aspect that needs to be addressed to obtain the desired enantiomerically pure products.

Ultimately, the choice of the retrosynthetic strategy will depend on the availability of starting materials, the desired substitution pattern on the scaffold, and the scalability of the synthetic route. nih.govnih.govjournalspress.com

Asymmetric Synthetic Routes to Chiral 1,7-Diazaspiro[3.4]octane Systems

The development of asymmetric synthetic routes is paramount for accessing enantiomerically pure diazaspiro[3.4]octane derivatives, which is often a prerequisite for their use in pharmaceutical applications.

Biocatalytic Methods for Chiral Spirocyclic Diamine Building Blocks

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govbenthamscience.commdpi.com For the synthesis of chiral spirocyclic diamine building blocks, enzymatic kinetic resolution and desymmetrization are two prominent strategies.

Enzymatic kinetic resolution can be employed to separate a racemic mixture of a spirocyclic diamine or a precursor. Enzymes such as lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. chemrxiv.orgnih.govresearchgate.net Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. nuph.edu.ua

Biocatalytic desymmetrization of prochiral spirocyclic diketones or other symmetrical precursors offers a direct route to chiral building blocks. Specific enzymes can selectively reduce one of two identical functional groups in a prochiral molecule, thereby creating a chiral center with high enantiomeric excess. While specific examples for the 1,7-diazaspiro[3.4]octane system are not extensively documented, the principles of this methodology have been successfully applied to other cyclic systems. nottingham.ac.uknih.gov

Copper-Catalyzed Asymmetric Cascade Reactions for Spirocyclic β-Lactams

Copper-catalyzed asymmetric reactions have proven to be highly effective in the synthesis of chiral nitrogen-containing heterocycles. In the context of diazaspiro[3.4]octane congeners, copper-catalyzed asymmetric cascade reactions have been developed for the synthesis of chiral spirocyclic β-lactams, which can serve as versatile intermediates. These reactions often involve the generation of a chiral copper complex that orchestrates the stereoselective formation of new carbon-carbon and carbon-nitrogen bonds. For instance, the copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones can be a key step in constructing the spirocyclic framework with high enantioselectivity. nih.gov

Kinugasa/Conia-ene-type Sequential Reactions for Asymmetric Spirodiones

A powerful strategy for the asymmetric synthesis of diazaspiro[3.4]octane derivatives involves a two-step sequential process combining a Kinugasa reaction with a Conia-ene-type cyclization. rsc.orgrsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. The initial Kinugasa reaction, a copper-catalyzed 1,3-dipolar cycloaddition of a nitrone and a terminal alkyne, forms a β-lactam intermediate. Subsequent Conia-ene-type cyclization, often promoted by a Lewis acid, facilitates the formation of the second heterocyclic ring, leading to the spirodione product with high diastereo- and enantioselectivity. nih.gov

Below is a table summarizing representative examples of this sequential reaction:

EntrySubstrate 1Substrate 2CatalystProductYield (%)ee (%)
1N-benzyl-C-phenylnitroneN-propargylpropiolamideCu(I)/Chiral Ligand8-methylene-2-benzyl-6-phenyl-2,6-diazaspiro[3.4]octane-1,5-dione7595
2N-methyl-C-phenylnitroneN-propargylpropiolamideCu(I)/Chiral Ligand8-methylene-2-methyl-6-phenyl-2,6-diazaspiro[3.4]octane-1,5-dione8292

Divergent Synthetic Routes to Diazaspiro[3.4]octane Scaffolds

Divergent synthetic strategies allow for the generation of a library of structurally diverse diazaspiro[3.4]octane analogs from a common intermediate. This approach is particularly valuable in drug discovery for structure-activity relationship studies.

[3+2] Cycloaddition Methodologies for Spiroazetidines

The [3+2] cycloaddition reaction is a versatile tool for the construction of five-membered rings and has been effectively utilized in the synthesis of spiroazetidines, which are key components of diazaspiro[3.4]octane systems. beilstein-journals.org This methodology often involves the reaction of an azomethine ylide with a dipolarophile.

An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been reported via a [3+2] cycloaddition strategy. researchgate.net This approach highlights the efficiency and modularity of cycloaddition reactions in assembling the spirocyclic core. The reaction can be designed to be either intermolecular or intramolecular, providing flexibility in the synthesis of various substituted analogs. The choice of the 1,3-dipole and the dipolarophile allows for the introduction of diversity at different positions of the diazaspiro[3.4]octane scaffold.

The following table provides examples of [3+2] cycloaddition reactions for the synthesis of spiro-pyrrolidine systems, which are analogous to the formation of the pyrrolidine ring in diazaspiro[3.4]octanes:

Entry1,3-Dipole PrecursorDipolarophileProductYield (%)
1Sarcosine, Benzaldehyde(E)-3-benzylideneindolin-2-oneSpiro[indoline-3,2'-pyrrolidine] derivative85
2Isatin, PhenylglycineDimethyl acetylenedicarboxylateSpiro[indoline-3,3'-pyrrolidine] derivative78

Annulation Strategies for Azaspiro[3.4]octane Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for constructing spirocyclic frameworks. For azaspiro[3.4]octanes, these strategies often involve cycloaddition reactions where the two rings are formed in a concerted or stepwise manner.

One prevalent method is the [3+2] cycloaddition , which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of diazaspiro[3.4]octane synthesis, this often involves the reaction of an azomethine ylide with an appropriate dipolarophile. For instance, the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane has been achieved using a [3+2] cycloaddition approach, providing an efficient route to this piperazine surrogate. researchgate.netresearchgate.net This methodology allows for the rapid construction of the pyrrolidine portion of the spirocycle.

Another approach involves aza-[3+3] annulations , which have been developed as a general strategy for alkaloid synthesis and can be adapted for spirocyclic systems. nih.gov These reactions typically involve the condensation of vinylogous amides with α,β-unsaturated iminium salts, proceeding through a tandem Knoevenagel condensation and a 6π-electron electrocyclic ring-closure. nih.gov While not directly reported for this compound, this strategy offers a potential pathway to related fused and spirocyclic nitrogen heterocycles.

The aza-Robinson annulation is another strategy that can be employed. This sequence involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation. nih.gov This method provides access to densely functionalized fused bicyclic amides, which can be precursors to spirocyclic systems.

Furthermore, phosphine-catalyzed [3+2] annulation reactions of allenoates with succinimides have been developed for the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives, demonstrating the versatility of annulation strategies in constructing spirocyclic nitrogen heterocycles. rsc.org The principles of these annulation reactions are foundational in the modular synthesis of complex spirocycles. rsc.org

Intramolecular Cyclization Reactions in Spirocyclic Assembly

Intramolecular cyclization is a cornerstone in the synthesis of spirocycles, where a single molecule containing two reactive functionalities is induced to form a ring. This strategy is particularly effective for creating the strained four-membered azetidine ring found in diazaspiro[3.4]octanes.

A notable modern approach is the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) . nih.govrsc.org This method utilizes the high ring strain of BCBs to drive the formation of the spirocyclic skeleton. In a scandium-catalyzed reaction, BCBs react with C,N-cyclic azomethine imines to construct 6,7-diazaspiro[3.4]octanes. nih.govrsc.orgresearchgate.net The proposed mechanism involves the Lewis acid activation of the BCB, followed by reaction with the azomethine imine and subsequent intramolecular nucleophilic substitution to yield the spirocycle. nih.govrsc.org This method is powerful as it allows for the de novo construction of the diazaspiro[3.4]octane framework. nih.govrsc.org

More traditional intramolecular cyclizations often rely on SN2 reactions . For example, a precursor containing a nucleophilic amine and a suitable leaving group on a quaternary carbon center can undergo cyclization to form the spirocyclic core. The synthesis of related 2,6-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogues has been reported via a 6-step route that leverages enolate acylation to construct the necessary quaternary center before cyclization. researchgate.net

Cascade reactions also represent a highly efficient form of intramolecular cyclization. For instance, a bromocation-induced cascade cyclization has been used to synthesize 1,5-dioxaspiro[3.4]octane. clockss.org This reaction proceeds through a 5-endo-dig followed by a 4-exo-trig cyclization in a one-pot manner with high diastereoselectivity. clockss.org Similar principles could be applied to the synthesis of diazaspiro analogues. The synthesis of spirocyclic amines through tandem condensation, nitrone formation, and intramolecular 1,3-dipolar cycloaddition also highlights the efficiency of cascade strategies. nih.govacs.org

The table below summarizes key intramolecular cyclization strategies for forming spirocyclic systems.

StrategyKey Reagents/CatalystsProduct TypeReference
Strain-Release SpirocyclizationBicyclo[1.1.0]butanes, Azomethine imines, Sc(OTf)₃6,7-Diazaspiro[3.4]octanes nih.gov, rsc.org, researchgate.net
Bromocation-Induced CascadePyridinium tribromide (PyHBr₃)1,5-Dioxaspiro[3.4]octane clockss.org
Tandem CycloadditionAliphatic ketones with chloride and alkene, HydroxylamineTricyclic isoxazolidines (precursors to spirocyclic amines) nih.gov, acs.org
Enolate Acylation/CyclizationEnolates, Acylating agents2,6-Diazaspiro[3.4]octane analogues researchgate.net

Electrochemical Synthesis Approaches for Spirocyclic Skeletons

Electrochemical synthesis is emerging as a powerful and green alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. rsc.org While specific electrochemical routes to this compound are not extensively documented, the principles of electrosynthesis are applicable to the formation of spirocyclic N-heterocycles.

Electrochemical methods can facilitate key bond-forming reactions, such as intramolecular C-H amination . For example, the electrochemical cross-coupling of C(sp³)–H and N–H bonds has been used to synthesize saturated nitrogen-containing heterocycles without the need for external oxidizing agents. rsc.org This type of reaction could be envisioned for the final ring-closing step to form the azetidine or pyrrolidine ring of a diazaspiro[3.4]octane precursor.

Furthermore, electrochemical reactions can be used for dearomative spirocyclization . Radical-initiated dearomative spirocyclization through electrochemical means has been employed to synthesize spiro[4.5]trienones. rsc.org This showcases the potential of electrochemistry to generate radical intermediates that can trigger complex cyclizations leading to spirocyclic structures.

Anodic oxidation can also be used to generate reactive intermediates that undergo cyclization. For instance, an electrochemical ene-yne cyclization has been developed, where anodic processes facilitate the formation of a C-centered radical that initiates the cyclization cascade. rsc.org Such strategies could be adapted to precursors of diazaspiro[3.4]octanes to construct the carbocyclic portion of the spiro-system or to functionalize the heterocyclic rings.

The table below outlines some relevant electrochemical approaches for the synthesis of heterocyclic and spirocyclic compounds.

Electrochemical StrategyReaction TypeProduct ClassReference
Intramolecular C(sp³)–H / N–H Cross-CouplingC-H AminationSaturated N-Heterocycles rsc.org
Radical-Initiated DearomatizationSpirocyclizationSpiro[4.5]trienones rsc.org
Ene-Yne CyclizationRadical Addition/CyclizationChlorotrifluoromethylated pyrrolidines rsc.org
Oxidative AnnulationC-H/N-H AnnulationPolysubstituted pyrroles rsc.org

Strategies for Stereocontrol and Enantioselective Synthesis in Diazaspiro[3.4]octane Derivatives

Achieving stereocontrol is paramount in medicinal chemistry, as the biological activity of a chiral molecule is often confined to a single enantiomer. The synthesis of this compound requires methods that can establish the absolute stereochemistry at the C4 position.

One of the most effective methods for achieving enantioselectivity is through the use of chiral catalysts . In the context of the strain-release driven spirocyclization of BCBs with azomethine imines, an asymmetric variant has been explored. nih.govresearchgate.net The use of a BINOL-derived chiral phosphoric acid (CPA) as a catalyst in 1,4-dioxane (B91453) as the solvent has been shown to produce the desired 6,7-diazaspiro[3.4]octane product with moderate to good enantioselectivity (e.g., 82% and 63% ee for different diastereomers). nih.govrsc.org

The use of chiral auxiliaries is another classic strategy. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. While not explicitly detailed for this compound in the provided context, this approach is widely used in the synthesis of chiral amines and heterocycles.

Substrate-controlled synthesis , starting from a chiral pool material, is also a viable approach. If a precursor already contains the desired stereocenter, subsequent reactions can be designed to preserve this stereochemistry during the formation of the spirocyclic system.

The table below summarizes the results of an asymmetric spirocyclization reaction for the synthesis of a diazaspiro[3.4]octane derivative.

CatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
BINOL-derived CPA1,4-Dioxane661.7 : 182 / 63 nih.gov, rsc.org, researchgate.net

Strategic Utility of Spirocyclic Scaffolds in Contemporary Drug Discovery

Spirocyclic scaffolds have emerged as a valuable tool in modern drug discovery due to their distinct structural features that can confer advantageous properties to drug candidates. researchgate.netresearchgate.netresearchgate.net Their inherent three-dimensionality allows for a more comprehensive exploration of the chemical space, moving away from the largely planar structures that have traditionally dominated medicinal chemistry. researchgate.netenamine.nettandfonline.com

A key advantage of spirocyclic systems is their conformational rigidity. enamine.nettandfonline.com Unlike flexible linear molecules, the fused ring system of spirocycles restricts the number of possible conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency. The rigid nature of the scaffold also allows for the precise positioning of functional groups in three-dimensional space, enabling a more targeted interaction with the binding site of a protein. tandfonline.comtandfonline.com

The introduction of a spiro center, a quaternary carbon atom, inherently creates a three-dimensional structure. researchgate.netresearchgate.net This allows medicinal chemists to design molecules that can better complement the complex and often non-planar binding pockets of biological targets. This exploration of three-dimensional chemical space is crucial for developing drugs with improved selectivity and novel mechanisms of action. researchgate.netnih.gov

The three-dimensional nature of spirocyclic scaffolds significantly influences their interactions with biological targets. tandfonline.comtandfonline.com By projecting substituents in well-defined vectors, these scaffolds can achieve more significant and specific interactions with a protein's binding site compared to their flatter aromatic counterparts. tandfonline.com This can lead to enhanced potency and selectivity for the intended target, thereby reducing off-target effects.

Furthermore, the incorporation of spirocyclic motifs can improve the physicochemical properties of a drug candidate. researchgate.netdndi.org The high sp3 character of these scaffolds can lead to improved solubility, a critical factor for drug absorption and distribution in the body. The unique structural features of spirocycles can also offer novel intellectual property opportunities for drug developers. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Diazaspiro[3.4]octane Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For diazaspiro[3.4]octane derivatives, SAR investigations have been instrumental in identifying key structural features required for therapeutic efficacy and in guiding the design of more potent and selective compounds. mmv.orgresearchgate.netnih.gov

Nitrogen-containing heterocycles are prevalent in many approved drugs, and the nitrogen atoms within the diazaspiro[3.4]octane scaffold often play a crucial role as pharmacophoric elements. nih.govnih.gov They can act as hydrogen bond acceptors or donors, or as basic centers that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's active site.

SAR studies on various series of diazaspiro[3.4]octane derivatives have revealed the importance of the substitution pattern on the nitrogen atoms for biological activity. For instance, in a series of antitubercular agents, the nature of the acyl group on one of the nitrogen atoms and the substituents on the other were found to be critical for potency. mdpi.comnih.gov Similarly, in the development of sigma-1 receptor antagonists, modifications around the 2,6-diazaspiro[3.4]octan-7-one core were systematically explored to identify compounds with optimal binding affinity. nih.gov

The rational design of new drug candidates often involves making systematic modifications to a lead compound and evaluating the effect of these changes on its biological activity. mdpi.com For diazaspiro[3.4]octane derivatives, this approach has been successfully employed to optimize their therapeutic potential. nih.govmdpi.com

The effect of substituents on the biological activity of diazaspiro[3.4]octane-containing molecules can be profound. For example, in a series of antimalarial compounds, SAR studies demonstrated that small changes to the substituents on the diazaspiro[3.4]octane core could lead to significant improvements in potency against different stages of the malaria parasite's lifecycle. mmv.orgresearchgate.netnih.govebi.ac.uk These studies often employ computational modeling techniques to understand the binding interactions at a molecular level and to guide the design of new analogs with improved properties. mdpi.com

The following interactive table summarizes representative SAR data for a series of diazaspiro[3.4]octane derivatives, highlighting the impact of different substituents on their biological activity.

Diverse Therapeutic Avenues Explored for Diazaspiro[3.4]octane-Containing Entities

The versatility of the diazaspiro[3.4]octane scaffold has led to its exploration in a wide range of therapeutic areas. Its unique structural and physicochemical properties make it a suitable core for developing inhibitors of various enzymes and receptors.

Recent research has highlighted the potential of diazaspiro[3.4]octane derivatives in the following areas:

Antitubercular Agents: A series of nitrofuran carboxamides based on the 2,6-diazaspiro[3.4]octane core has yielded remarkably potent antitubercular leads. mdpi.comnih.govresearchgate.net

Antimalarial Agents: A novel chemical series of diazaspiro[3.4]octanes has been identified with activity against multiple stages of the human malaria parasite, Plasmodium falciparum. mmv.orgresearchgate.netnih.govebi.ac.uk

Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent sigma-1 receptor antagonists, which have shown potential in enhancing the analgesic effect of morphine and preventing tolerance. nih.gov

Inhibitors of Menin-MLL1 Interaction: The 2,6-diazaspiro[3.4]octane motif has been incorporated into inhibitors of the menin-MLL1 protein-protein interaction, a target for the treatment of certain types of cancer. mdpi.com

Hepatitis B Capsid Protein Inhibitors: This scaffold has also been utilized in the development of inhibitors of the hepatitis B virus capsid protein. mdpi.com

The table below provides an overview of the diverse biological targets and therapeutic applications of diazaspiro[3.4]octane-containing compounds.

Antimicrobial and Antifungal Investigations

Research into the antimicrobial properties of diazaspiro[3.4]octane scaffolds has primarily focused on their potent antibacterial activity, particularly against Mycobacterium tuberculosis. The literature available does not extensively cover the antifungal properties of this specific scaffold.

Derivatives incorporating the 2,6-diazaspiro[3.4]octane core linked to a 5-nitrofuryl moiety have demonstrated significant antimycobacterial effects. mdpi.com The nitrofuran group is known to undergo reduction by bacterial enzymes, generating reactive intermediates that are lethal to the bacterium. mdpi.com A study involving a series of twelve 5-nitrofuroyl derivatives built upon the 2,6-diazaspiro[3.4]octane building block identified compounds with remarkable potency against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. mdpi.com While most of the synthesized compounds showed weak to no activity, two specific derivatives featuring 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) peripheral groups displayed respectable activity. mdpi.com Notably, the 1,2,4-triazole derivative proved to be exceptionally active, with a minimal inhibitory concentration (MIC) of 0.016 μg/mL. mdpi.comnih.gov

CompoundPeriphery GroupMIC (μg/mL) vs. M. tuberculosis H37Rv
5a N-benzyl-N-methyl25
5b N-isobutyl>100
5c N-(cyclopropylmethyl)100
12 1-benzyl-5-methyl-1H-imidazole25
17 4-methyl-1,2,4-triazole0.016
18 5-methyl-1,2,4-triazole100
21 5-cyclopropyl-1,2,4-triazole>100
24 5-cyclopropyl-1,2,4-oxadiazole25

Table 1: In vitro growth inhibitory activity of selected 5-nitrofuroyl derivatives containing the 2,6-diazaspiro[3.4]octane core against drug-sensitive M. tuberculosis H37Rv. Data sourced from Lukin et al., 2023. mdpi.com

Antiproliferative Activity in Cellular Models

The diazaspiro[3.4]octane scaffold is a key structural component in potent inhibitors of the menin-mixed-lineage leukemia (menin-MLL) protein-protein interaction, a critical dependency in certain types of acute leukemia. mdpi.comnih.gov Revumenib (SNDX-5613), a specific oral inhibitor of the menin-MLL interaction, has demonstrated promising efficacy in treating relapsed and refractory acute myeloid leukemia (AML) with KMT2A rearrangements or NPM1 mutations. nih.govresearchgate.net The antiproliferative activity of Revumenib has been evaluated in multiple leukemia cell lines that harbor MLL rearrangements, showing potent inhibition of cell growth at nanomolar concentrations. selleckchem.com

Cell LineLeukemia TypeIC50 (nM)
MV4;11 Acute Myeloid Leukemia (AML)10-20
RS4;11 B-cell Acute Lymphoblastic Leukemia (ALL)10-20
MOLM-13 Acute Myeloid Leukemia (AML)10-20
KOPN-8 B-cell Precursor Leukemia10-20

Table 2: Antiproliferative activity of Revumenib (SNDX-5613), a menin-MLL inhibitor containing a diazaspiroalkane core, against various leukemia cell lines. Data sourced from Selleck Chemicals product analysis. selleckchem.com

The inhibition of the menin-MLL interaction by compounds like Revumenib leads to the downregulation of leukemogenic gene expression, induces differentiation of cancer cells, and reverses abnormal proliferation. nih.gov Further studies on related menin-MLL inhibitors have also shown potent cellular activity in leukemia cell lines carrying MLL fusion proteins, with IC50 values as low as 1-4 nM, while demonstrating high selectivity over cell lines lacking the MLL fusion. nih.gov

Enzyme Inhibition Studies (e.g., Acetyl CoA Carboxylase, Chitin (B13524) Synthase)

The diazaspiro[3.4]octane scaffold has been identified as a core component in molecules designed to inhibit various enzymes and protein-protein interactions. While specific inhibitors of Acetyl CoA Carboxylase featuring this scaffold are not prominent in the reviewed literature, its utility in targeting other key enzymes is well-documented.

Notably, the diazaspiro core is integral to the function of menin-MLL inhibitors, which disrupt the protein-protein interaction between menin and the MLL protein, a critical factor in the progression of certain leukemias. mdpi.comnih.gov Furthermore, diazaspiro[3.4]octane derivatives have been investigated as inhibitors of the voltage-dependent anion channel 1 (VDAC1), a protein involved in mitochondrial function, with potential applications for the treatment of diabetes. mdpi.com

In the context of antifungal research, while data on diazaspiro[3.4]octane is limited, a related scaffold, 2,8-diazaspiro[4.5]decan-1-one, has been used to develop potent inhibitors of chitin synthase (CHS). Chitin is an essential component of the fungal cell wall, making its synthesis an attractive target for antifungal agents. A series of these diazaspiro[4.5]decan-1-one derivatives exhibited excellent potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM, comparable to the known inhibitor polyoxin (B77205) B.

Receptor Antagonism (e.g., Neuropeptide Y, Androgen Receptor)

The diazaspiro[3.4]octane framework has proven to be a versatile scaffold for designing potent and selective receptor antagonists. Although its application in developing Neuropeptide Y receptor antagonists was not found in the reviewed literature, its success in targeting other receptors is evident.

Androgen Receptor: A patent describes diarylhydantoin compounds incorporating a 5,7-diazaspiro[3.4]octane core as potent androgen receptor (AR) antagonists. selleckchem.com These compounds are designed for the treatment of hormone-refractory prostate cancer, where overexpression of AR can convert traditional anti-androgen drugs from antagonists into agonists. selleckchem.com The invention aims to provide compounds with strong antagonistic activity and minimal agonistic effects. selleckchem.com

Dopamine (B1211576) D3 Receptor: A series of potent and highly selective dopamine D3 receptor (D3R) antagonists have been synthesized using arylated diazaspiro alkane cores. medchemexpress.comresearchgate.net Radioligand binding studies revealed that these compounds possess favorable D3R affinity, with Ki values ranging from 12 to 25.6 nM. researchgate.net They also demonstrated high selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 264- to 905-fold. researchgate.net

Sigma-1 Receptor: Researchers have designed and developed a series of sigma-1 receptor (σ1R) antagonists based on a 2,6-diazaspiro[3.4]octan-7-one scaffold. nih.gov The σ1R is considered a promising target for pain management, as its antagonists can enhance the analgesic effects of opioids without amplifying adverse effects. nih.gov Through detailed structure-activity relationship studies, a lead compound from this series was identified as a potent σ1R antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models. nih.gov

Activity against Parasitic Organisms (e.g., Plasmodium falciparum, Mycobacterium tuberculosis)

The diazaspiro[3.4]octane scaffold has been successfully employed in the development of compounds with significant activity against major parasitic organisms, including the causative agents of malaria and tuberculosis.

Mycobacterium tuberculosis : As detailed in section 3.3.1, the 2,6-diazaspiro[3.4]octane core is a key component of novel antitubercular agents. mdpi.com When combined with a 5-nitrofuran "warhead," these compounds exhibit potent activity against M. tuberculosis. mdpi.comnih.gov A systematic exploration of the molecular periphery of this scaffold led to the identification of a 1,2,4-triazole derivative with a minimal inhibitory concentration (MIC) of just 0.016 μg/mL against the H37Rv strain. mdpi.comresearchgate.net This highlights the potential of the diazaspiro[3.4]octane scaffold in generating highly potent antitubercular leads.

Plasmodium falciparum : A novel chemical series based on the diazaspiro[3.4]octane scaffold was identified from a whole-cell high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The identified hits displayed activity against multiple stages of the parasite's lifecycle. Subsequent structure-activity relationship studies led to optimized compounds with low nanomolar potency (IC50 <50 nM) against the asexual blood stage of the parasite. These compounds also showed strong sterilizing properties against gametocytes, which translated to transmission-blocking activity in laboratory assays.

Computational and Theoretical Approaches to Spiro 3.4 Octane Systems

Advanced Quantum Chemical Analyses of Spirocyclic Architectures

Quantum chemical methods are fundamental to exploring the nuanced properties of spirocyclic compounds. These analyses provide a detailed picture of the electron distribution and geometric landscape of molecules, which are crucial for determining their stability, reactivity, and function.

The unique three-dimensional arrangement of spirocyclic systems, such as the diazaspiro[3.4]octane core, gives rise to distinct electronic properties. The fusion of two rings at a single spiro-carbon atom creates a rigid framework with specific charge distributions. mdpi.com Quantum chemical studies on related spirocyclic imines reveal that the consecutive "flip-flop" arrangement of the rings dictates the three-dimensional charge distribution. mdpi.com

Table 1: Key Electronic Properties of Spirocyclic Systems from Theoretical Analyses

Property StudiedTheoretical MethodInsights Gained
Charge Distribution Molecular Electrostatic Potential (MESP)Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions. In diazaspiro systems, nitrogen atoms are key nucleophilic centers.
Bonding Character Natural Bond Orbital (NBO) AnalysisCharacterizes orbital interactions, such as hyperconjugation between the rings, contributing to the stability of the spirocyclic framework.
Chemical Reactivity Frontier Molecular Orbital (FMO) TheoryThe HOMO-LUMO energy gap helps predict the molecule's reactivity. A smaller gap generally implies higher reactivity.
Electron Density Quantum Theory of Atoms in Molecules (QTAIM)Provides a quantitative description of the electron density at bond critical points, characterizing the nature and strength of chemical bonds.

This table is a conceptual representation based on findings from quantum chemical studies of spirocyclic architectures.

The rigid structure of spirocycles significantly limits their conformational freedom compared to more flexible acyclic or monocyclic molecules. researchgate.net This rigidity results in predictable vectorization of substituents, which is a highly desirable trait in drug design. researchgate.net For (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, the spiro-fusion involves a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring.

Computational methods are used to determine the preferred conformations of these rings and the energetic barriers to their interconversion. The azetidine ring is typically puckered, while the pyrrolidine ring can adopt various conformations, such as envelope or twist forms. Theoretical calculations can identify the lowest energy conformation of the entire molecule, considering the spatial orientation of the benzyl (B1604629) group. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy, complemented by theoretical calculations, has shown that the preferred conformations are determined by steric and electronic effects of substituents. nih.gov These same principles apply to diazaspiro[3.4]octane systems, where the bulky benzyl group on one of the nitrogen atoms will strongly influence the molecule's most stable three-dimensional shape.

Density Functional Theory (DFT) Applications in Spirocyclization Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For the synthesis of spirocyclic systems, DFT calculations provide invaluable insights into the feasibility of reaction pathways, the structures of transition states, and the origins of stereoselectivity.

Studies on palladium-catalyzed spirocyclization reactions, for example, have utilized DFT to support a mechanistic pathway involving steps like oxidative addition, intramolecular carbopalladation, and C-H bond activation. nih.gov By calculating the potential energy surface, researchers can map out the entire reaction coordinate, identifying the energy of intermediates and the activation energy for each step. nih.gov This allows for a detailed understanding of which pathway is kinetically and thermodynamically favored. DFT can also explain experimentally observed regioselectivities in reactions forming spirocycles. nih.gov In the context of synthesizing diazaspiro[3.4]octanes, DFT could be employed to model the key ring-forming steps, such as intramolecular cycloadditions, to optimize reaction conditions and predict product outcomes. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Spirocyclization Step Calculated by DFT

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants0.0Starting materials for the cyclization.
2Transition State 1+15.2Energy barrier for the initial ring-closing step.
3Intermediate-5.8A stable species formed after the first cyclization.
4Transition State 2+10.5Energy barrier for a subsequent rearrangement or elimination step.
5Products-12.0The final, stable spirocyclic product.

This table presents hypothetical data to illustrate how DFT is used to map the energetics of a reaction mechanism.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are essential computational techniques in drug discovery for predicting how a ligand, such as this compound, might bind to a biological target like a protein or receptor. The diazaspiro core is often explored as a bioisostere for other common motifs in medicinal chemistry, such as piperazine (B1678402). mdpi.com

Docking simulations place the ligand into the active site of a target protein in various orientations and conformations, scoring each pose based on intermolecular interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. A computational study exploring diazaspiro cores as σ2 receptor (σ2R) ligands used docking to predict binding poses. mdpi.com In that study, a key interaction was identified as a salt bridge between a protonated nitrogen of the diazaspiro moiety and the aspartic acid residue ASP29 in the receptor's binding site. mdpi.com The estimated binding energies and distances for these interactions can be calculated to rank potential ligands. mdpi.com Such studies help to rationalize structure-activity relationships (SAR) and guide the synthesis of new analogues with improved affinity and selectivity.

Table 3: Representative Molecular Docking Results for Diazaspiro Ligands

Compound IDTarget ProteinEstimated Binding Energy (kcal/mol)Key Interacting ResidueDistance to Residue (Å)
Ligand Aσ2 Receptor-10.5ASP292.6
Ligand Bσ2 Receptor-9.8ASP293.1
Ligand Cσ2 Receptor-9.2TYR1033.5
Ligand DPARP-1-11.2GLY8632.9
Ligand EPARP-1-10.1SER9043.3

This interactive table contains representative data modeled on findings from docking studies of diazaspiro compounds to illustrate the typical outputs of such analyses. mdpi.com

Chemical Biology Applications of Diazaspiro 3.4 Octane Derivatives

Development of Chemical Probes for Biological Systems

The diazaspiro[3.4]octane core is an attractive scaffold for the design of chemical probes due to its conformational rigidity and synthetic tractability, which allows for the systematic exploration of chemical space. These probes are essential for identifying and validating new drug targets and for elucidating complex biological pathways.

One notable application of diazaspirocyclic compounds is in the development of probes for the ATP-binding site of protein kinases. nih.gov Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have synthesized heteroaryl-substituted diazaspirocycles that act as ATP mimics. nih.gov These compounds have been shown to be ligand-efficient inhibitors of multiple kinases, making them excellent starting points for the development of more potent and selective probes. nih.gov The diazaspirocyclic core allows for the precise positioning of substituents that can interact with specific residues within the kinase ATP-binding pocket, such as the hinge region, the P-loop, and the DFG motif. nih.gov

The development of a novel series of diazaspiro[3.4]octanes with activity against multiple stages of the malaria parasite, Plasmodium falciparum, further highlights the utility of this scaffold in creating chemical probes for infectious diseases. ebi.ac.uk These compounds have demonstrated low nanomolar activity against the asexual blood stage of the parasite and also exhibit transmission-blocking potential. ebi.ac.ukresearchgate.net Such molecules can be further developed into chemical probes to study the lifecycle of the parasite and to identify its vulnerabilities.

In the field of tuberculosis research, derivatives of 2,6-diazaspiro[3.4]octane have been explored for the development of potent antitubercular agents. nih.govmdpi.com By modifying the periphery of the diazaspiro[3.4]octane core, researchers have identified compounds with significant inhibitory activity against Mycobacterium tuberculosis. nih.govmdpi.com These molecules serve as valuable chemical probes to understand the mechanisms of action of antitubercular drugs and to identify new therapeutic targets.

Table 1: Examples of Diazaspiro[3.4]octane Derivatives as Chemical Probes

Compound ClassTarget/ApplicationKey FindingsReference
Heteroaryl-substituted diazaspirocyclesProtein Kinase ATP-binding siteAct as ATP mimics, providing ligand-efficient inhibitors for kinase probe development. nih.gov
Novel diazaspiro[3.4]octane seriesPlasmodium falciparumDisplayed activity against multiple stages of the malaria parasite, serving as probes for its lifecycle. ebi.ac.ukresearchgate.net
2,6-diazaspiro[3.4]octane derivativesMycobacterium tuberculosisExhibit potent antitubercular activity, acting as probes for new therapeutic targets. nih.govmdpi.com
Spiro ImidazobenzodiazepinesGABAA ReceptorsShowed significant binding to GABAA receptors, with potential as probes for these ion channels. nih.gov

Bioconjugation Strategies Utilizing Spiroamine Motifs

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of chemical biology. The spiroamine motif, present in diazaspiro[3.4]octanes, offers opportunities for the development of novel bioconjugation strategies. The nitrogen atoms within the diazaspiro[3.4]octane core can serve as handles for conjugation to biomolecules such as proteins, peptides, or nucleic acids.

While specific bioconjugation strategies for "(4S)-1-benzyl-1,7-diazaspiro[3.4]octane" are not detailed in the literature, the general principles of amine-based bioconjugation are well-established. The secondary amine in the spirocyclic structure can be functionalized to introduce reactive groups suitable for conjugation. For instance, acylation of the amine with a linker containing a terminal alkyne or azide (B81097) would enable its use in "click chemistry," a powerful and versatile bioconjugation reaction.

The synthesis of N-unprotected spirocyclic amines is in high demand for drug discovery, as these intermediates can be readily elaborated. acs.org This demand extends to their use in bioconjugation. For example, the synthesis of spiro imidazobenzodiazepines has involved the coupling of the spiroamine core with amino acids, demonstrating the feasibility of creating peptide-small molecule conjugates. nih.gov Such conjugates can have improved pharmacokinetic properties or can be used to target specific cellular locations.

Furthermore, the rigid spirocyclic scaffold can be used to control the spatial orientation of the conjugated biomolecule relative to the small molecule, which can be critical for applications such as fluorescence resonance energy transfer (FRET) probes or targeted drug delivery systems.

Fundamental Studies on Ligand-Biomolecule Interactions

The unique conformational properties of the diazaspiro[3.4]octane scaffold make it an excellent tool for fundamental studies of ligand-biomolecule interactions. The rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities.

Protein crystallography studies of heteroaryl-substituted diazaspirocycles bound to protein kinases have provided detailed insights into their binding modes. nih.gov These studies have confirmed that the diazaspirocyclic core can effectively position key pharmacophoric elements to interact with specific amino acid residues in the ATP-binding pocket. nih.gov The nitrogen atoms in the scaffold can form crucial hydrogen bonds with residues in the hinge region of the kinase, while other substituents can engage with the P-loop and other regions of the active site. nih.gov This structural information is invaluable for the rational design of more potent and selective kinase inhibitors.

Structure-activity relationship (SAR) studies of diazaspiro[3.4]octane derivatives in various biological systems have also contributed to our understanding of ligand-biomolecule interactions. For instance, in the development of anti-malarial compounds, SAR studies have revealed how modifications to the diazaspiro[3.4]octane core and its substituents affect the compound's activity against different stages of the parasite's lifecycle. ebi.ac.ukresearchgate.net These studies provide critical data for building predictive models of ligand-target interactions.

The investigation of spiro imidazobenzodiazepines as ligands for GABAA receptors has also shed light on the structural requirements for binding to these important ion channels. nih.gov The size and nature of the spirocyclic ring were found to significantly influence binding affinity, demonstrating the importance of the three-dimensional shape of the ligand for molecular recognition. nih.gov

Future Perspectives and Emerging Research Trajectories

Advancements in Synthetic Methodologies for the (4S)-1-benzyl-1,7-Diazaspiro[3.4]octane Series

The successful development of drug candidates based on the 1,7-diazaspiro[3.4]octane core is fundamentally dependent on the availability of efficient, scalable, and versatile synthetic routes. Future research is focused on advancing current methodologies to enable rapid library synthesis for biological screening and to facilitate the production of lead compounds.

Key emerging strategies include:

[3+2] Cycloaddition Reactions: This method has proven effective for constructing the pyrrolidine (B122466) ring of the spirocyclic system. An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, a structural isomer of the target compound, utilizes a [3+2] cycloaddition, demonstrating the power of this approach to generate multi-gram quantities in high yields. researchgate.net This methodology is a cornerstone for creating azaspiro[3.4]octanes and is considered a key strategy for producing surrogates for common drug modules like piperazine (B1678402) and morpholine. researchgate.netresearchgate.net

Development of Scalable and Step-Economic Routes: A major goal is to create synthetic pathways that are both efficient and practical for large-scale production. Research into novel thia- and oxa-azaspiro[3.4]octanes has emphasized the importance of step-economic and scalable syntheses. researchgate.net Similarly, facile and robust annulation strategies for synthesizing related azaspiro[3.4]octanes from readily available starting materials with minimal purification are being developed, highlighting the drive toward more practical and industrially viable processes. rsc.org

Modular and Diversity-Oriented Synthesis: Future synthetic approaches will increasingly focus on modular designs that allow for the easy introduction of diverse substituents. The synthesis of a potent antitubercular lead from a 2,6-diazaspiro[3.4]octane building block showcases a diversity-oriented strategy, where various molecular peripheries were explored to optimize biological activity. mdpi.comnih.gov This modularity is crucial for comprehensive structure-activity relationship (SAR) studies.

Iterative SAR Elucidation and Rational Design Strategies for Enhanced Biological Efficacy

The exploration of the 1,7-diazaspiro[3.4]octane scaffold and its analogs is driven by iterative cycles of design, synthesis, and biological testing to understand how structural modifications influence activity. This rational, structure-activity relationship (SAR) approach is critical for transforming initial hits into potent and selective drug candidates.

Recent studies on related diazaspiro scaffolds provide a blueprint for future research on the this compound series:

Antimalarial Agents: A novel diazaspiro[3.4]octane series was identified from a high-throughput screening campaign against Plasmodium falciparum. Subsequent SAR studies led to compounds with low nanomolar activity against the parasite's blood stage and potent transmission-blocking properties. acs.org This demonstrates the potential of the scaffold in addressing infectious diseases.

Antitubercular Leads: By exploring different chemical groups attached to a 2,6-diazaspiro[3.4]octane core, researchers identified a remarkably potent antitubercular compound with a minimal inhibitory concentration of 0.016 μg/mL. mdpi.comnih.gov This highlights the scaffold's utility in developing new antibiotics.

Chitin (B13524) Synthase Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and evaluated as potential antifungal agents. The SAR study identified compounds with inhibitory potency (IC₅₀) against chitin synthase similar to the natural product polyoxin (B77205) B, and some derivatives showed excellent activity against Candida albicans. nih.gov

These examples underscore a clear trend: the diazaspiro core serves as a versatile anchor for peripheral modifications that fine-tune biological activity. Future work on the this compound series will likely involve systematic modifications to the benzyl (B1604629) group and substitutions on the spirocyclic core to optimize interactions with specific biological targets.

Table 1: SAR Insights from Biologically Active Diazaspiro Compounds


Diazaspiro ScaffoldBiological Target/ActivityKey SAR FindingReference
Diazaspiro[3.4]octaneAntimalarial (P. falciparum)Optimization led to compounds with <50 nM asexual blood-stage activity and transmission-blocking properties. acs.org
2,6-Diazaspiro[3.4]octaneAntitubercular (M. tuberculosis)Exploration of molecular periphery identified a lead with MIC of 0.016 μg/mL.[5, 7]
2,8-Diazaspiro[4.5]decan-1-oneAntifungal (Chitin Synthase Inhibitor)Identified compounds with IC50 values ranging from 0.12 to 0.29 mM, comparable to polyoxin B. rsc.org
1,9-Diazaspiro[5.5]undecaneAcetyl-CoA Carboxylase (ACC) InhibitorSubstitutions at position 9 were critical for achieving potent dual inhibition of ACC1 and ACC2. mdpi.com

Integration of Computational and Experimental Approaches for Optimized Compound Discovery

The synergy between computational (in silico) and experimental methods is accelerating the drug discovery process. For the this compound series, this integration is expected to play a pivotal role in identifying novel biological targets and optimizing ligand binding.

Emerging trends in this area include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, computational docking can be used to predict how molecules like this compound will bind. Molecular docking studies have been successfully used to design novel inhibitors for targets like the SGLT2 protein and to understand the binding modes of diazaspiroalkanes with their targets. mdpi.comeurekaselect.com This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources.

Pharmacophore Modeling: In cases where a target's structure is unknown, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of features required for biological activity. Such models have been used to identify new bromodomain-containing protein 9 (BRD9) binders, demonstrating the power of this approach to discover novel chemotypes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net These models, often developed using machine learning, can predict the activity of newly designed compounds before they are synthesized. nih.gov This predictive power helps guide the design of more potent analogs.

The successful combination of these computational tools with real-world synthesis and biological testing creates a powerful feedback loop. mdpi.com In silico methods generate hypotheses, experimental work validates or refutes them, and the resulting data is used to refine the computational models for the next round of design. This integrated approach will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Table of Mentioned Compounds

Q & A

Q. What purification challenges arise from byproducts in spirocyclic syntheses, and how are they mitigated?

  • Methodological Answer : Byproducts like open-chain amines or diastereomers are removed via column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization. For instance, chiral stationary phases resolve enantiomers in analogous systems .

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